molecular formula C12H16ClNO3 B2401957 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide CAS No. 929973-55-7

2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide

Cat. No.: B2401957
CAS No.: 929973-55-7
M. Wt: 257.71
InChI Key: JNOIZJTZJSFINW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide typically involves the reaction of 2-chloroacetamide with 2-(4-ethoxyphenoxy)ethylamine under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide is a synthetic compound that has garnered attention for its diverse biological activities. Its unique structural features, including a chloro group and an ethoxyphenoxy moiety, contribute to its potential applications in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C_{13}H_{16}ClNO_{3}
  • Molecular Weight : Approximately 257.72 g/mol
  • Structural Features : The compound contains a chloro substituent, an ethoxy group, and a phenoxy linkage, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may function as an inhibitor in various biochemical pathways:

  • Enzyme Inhibition : The compound is noted for its role as a probe in studying enzyme activity and protein interactions, particularly in biochemical assays designed to assess the functionality of target enzymes.
  • Target Interactions : The chloro group allows for nucleophilic substitution reactions, enhancing its reactivity with biological targets.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Anticancer Activity : Similar compounds have shown potential against various cancer cell lines, including breast cancer (MCF-7) and neuroblastoma (SK-N-SH). Studies have indicated that modifications on the aromatic rings can significantly affect anticancer efficacy .
  • Anti-inflammatory Effects : Compounds related to this compound have been investigated for their anti-inflammatory properties. They may act on cyclooxygenase (COX) pathways, contributing to reduced inflammation .
  • Analgesic Properties : Some derivatives exhibit analgesic effects, suggesting potential applications in pain management therapies .
  • Antimicrobial Activity : There is ongoing research into the antimicrobial properties of this compound and its analogs, which may offer therapeutic benefits against resistant strains of bacteria.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-chloro-N-(4-ethoxyphenyl)acetamideLacks ethoxyphenoxyethyl groupReduced potency against T3SS
2-chloro-N-[2-(4-methoxyphenoxy)ethyl]acetamideMethoxy instead of ethoxyAltered reactivity and interactions

This comparison highlights how subtle changes in structure can lead to significant differences in biological activity.

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds:

  • A high-throughput screening campaign identified phenoxyacetamide derivatives that inhibited the type III secretion system (T3SS) in Pseudomonas aeruginosa, demonstrating the potential for therapeutic applications against bacterial infections .
  • Investigations into structure-activity relationships (SARs) revealed that specific substituents on aromatic rings are critical for enhancing biological activity. For instance, halogen substitutions were found to favor anticancer properties significantly .

Properties

IUPAC Name

2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-2-16-10-3-5-11(6-4-10)17-8-7-14-12(15)9-13/h3-6H,2,7-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOIZJTZJSFINW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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